ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate

Physicochemical profiling Lipophilicity Drug-likeness

Ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate (CAS 1019191-55-9) is a fully synthetic small molecule belonging to the 1,2,3-triazole-piperazine hybrid class. Its architecture combines a 4-methylphenyl-substituted 1,2,3-triazole linked via a carbonyl bridge to an N-ethylcarboxylate-substituted piperazine.

Molecular Formula C17H21N5O3
Molecular Weight 343.4 g/mol
CAS No. 1019191-55-9
Cat. No. B6532858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate
CAS1019191-55-9
Molecular FormulaC17H21N5O3
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)C
InChIInChI=1S/C17H21N5O3/c1-3-25-17(24)21-10-8-20(9-11-21)16(23)15-12-22(19-18-15)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3
InChIKeyRZHCSJZJXXPCSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate: Core Identity and Procurement-Relevant Profile


Ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate (CAS 1019191-55-9) is a fully synthetic small molecule belonging to the 1,2,3-triazole-piperazine hybrid class . Its architecture combines a 4-methylphenyl-substituted 1,2,3-triazole linked via a carbonyl bridge to an N-ethylcarboxylate-substituted piperazine. This scaffold is characteristic of screening libraries targeting GPCRs, kinases, and metabolic receptors. Key computed physicochemical properties include a molecular weight of 343.38 Da, logP 2.09, logD 2.09, polar surface area 66.0 Ų, and hydrogen bond acceptor count of 7 . The compound is offered as a research-grade screening molecule, typically supplied at ≥95% purity in milligram quantities, and is positioned for early-stage drug discovery campaigns where scaffold novelty and favorable physicochemical profiles are primary selection drivers .

Why In-Class Triazole-Piperazine Analogs Cannot Simply Substitute Ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate


Within the 1,2,3-triazole-piperazine chemical space, even minor structural perturbations—such as altering the N-aryl substituent from 4-methylphenyl to 4-fluorophenyl, 3,4-dimethylphenyl, or 4-chlorophenyl—can produce substantial shifts in lipophilicity, polar surface area, and hydrogen-bonding capacity . These changes directly influence target binding kinetics, selectivity profiles, and ADME properties. The specific combination of a 4-methylphenyl group on the triazole ring and an ethyl carbamate on the piperazine generates a distinct physicochemical signature (logP 2.09, PSA 66.0 Ų, HBA 7) that cannot be replicated by analogs with different substitution patterns . Consequently, biological data obtained on close analogs cannot be assumed to translate to this compound; procurement decisions must be based on evidence specific to this exact structure .

Quantitative Differentiation Evidence for Ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate Against Closest Analogs


Computed Lipophilicity (logP/logD) Benchmarking Against Representative Triazole-Piperazine Analogs

The target compound exhibits a computed logP and logD of 2.09, placing it in the optimal range for oral absorption and CNS penetration according to Lipinski and CNS MPO guidelines . In contrast, the 4-fluoro-3-methylphenyl analog (CAS 1326827-49-9) and the 3,4-dimethylphenyl analog are predicted to have higher logP values (~2.5–3.0) due to increased hydrocarbon surface area or halogen substitution, which may elevate off-target binding and metabolic clearance risks. Quantitative comparison of experimentally determined logP/logD is not yet available in the public domain, but in silico predictions consistently differentiate the 4-methylphenyl derivative from its halogenated or bulkier counterparts .

Physicochemical profiling Lipophilicity Drug-likeness

Polar Surface Area and Hydrogen Bond Acceptor Count Differentiation for CNS Drug-Like Space

The target compound has a topological polar surface area (tPSA) of 66.0 Ų and 7 hydrogen bond acceptors, placing it within the favorable range for CNS penetration (tPSA < 90 Ų) . Analogs with additional heteroatoms, such as the furan-2-carbonyl derivative (CAS 1326874-27-4), are expected to exhibit higher tPSA values (~80–90 Ų) and HBA counts (≥8), potentially reducing passive BBB permeability. The 4-chlorophenyl analog (CAS 1326825-53-9) introduces a halogen that increases molecular weight and may shift tPSA upward, though specific computed values are not publicly available.

CNS drug design Polar surface area Blood-brain barrier permeability

Class-Level Evidence: Triazole-Piperazine Carboxylates as GPR119 Agonists

A related series of 1,2,3-triazolo piperazine carboxylates, bearing tert-butyl carbamate rather than ethyl carbamate, demonstrated GPR119 agonism with EC50 values ranging from 5 nM to 21 nM in cAMP accumulation assays [1]. While the target compound with an ethyl carbamate has not been directly tested, the scaffold similarity suggests it occupies the same chemical space. The SAR from the published series indicates that the 4-methylphenyl substituent on the triazole is tolerated and that the carbamate group is a key determinant of potency. Direct comparative data for the ethyl analog are absent, but the tert-butyl series provides a class-level benchmark for expected activity [1].

GPR119 agonism Type 2 diabetes Incretin modulation

PPAR Modulation Potential: Patent Landscape Context

Patent US-20080108630-A1 discloses substituted triazoles, including piperazine-linked analogs, as modulators of PPAR nuclear receptors [1]. The target compound falls within the generic structural scope of this patent, which claims utility in treating metabolic disorders, dyslipidemia, and type 2 diabetes. Although specific biological data for this compound are not disclosed in the patent, the intellectual property landscape indicates that the 4-methylphenyl-triazole-piperazine-ethylcarboxylate motif is recognized as a pharmacophore for PPAR modulation. This provides a rational basis for procuring the compound in metabolic disease drug discovery projects [1].

PPAR modulation Metabolic syndrome Patent analysis

Aqueous Solubility Prediction: Differentiating from Higher-LogP Analogs

The target compound has a computed logSw of -2.33, indicating moderate aqueous solubility suitable for in vitro assay formats . Analogs with higher logP values, such as the 4-chlorophenyl derivative (CAS 1326825-53-9, MW 381.9) or the 3,4-dimethylphenyl derivative, are predicted to have lower solubility (logSw < -3.0), which can complicate DMSO stock preparation and dose-response studies. This solubility advantage makes the 4-methylphenyl compound easier to handle in high-throughput screening workflows .

Aqueous solubility logSw Formulation

Scaffold Novelty and Intellectual Property White Space for Lead Optimization

A substructure search of public databases (PubChem, ChEMBL) reveals that the specific combination of a 4-methylphenyl-1,2,3-triazole linked to an N-ethylcarboxylate piperazine via a carbonyl is sparsely represented in disclosed bioactive molecules . In contrast, tert-butyl carbamate analogs are well-precedented in the GPR119 literature [1]. This relative novelty offers potential intellectual property advantages, as the ethyl carbamate represents an underexplored moiety that could yield patentable composition-of-matter claims in follow-up optimization programs .

Scaffold novelty IP landscape Lead optimization

High-Impact Procurement Scenarios for Ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate Based on Differentiation Evidence


GPCR-Targeted Metabolic Disease Screening

Use this compound as a screening hit expansion candidate in GPR119 agonist programs for type 2 diabetes. The class-level EC50 range of 5–21 nM for related triazole-piperazine carboxylates [2] and the favorable logP of 2.09 and tPSA of 66.0 Ų support its suitability for cell-based cAMP assays and oral bioavailability optimization.

PPAR Modulator Lead Generation

Incorporate this compound into a PPAR-α/γ/δ modulator screening deck. The patent coverage in US-20080108630-A1 [1] establishes precedent for triazole-piperazines as PPAR ligands, while the ethyl carbamate offers a differentiated chemotype from the more common tert-butyl carbamate series .

CNS Drug Discovery – BBB-Penetrant Library Design

Leverage the compound's CNS-favorable physicochemical profile (tPSA 66.0 Ų, HBA 7, logP 2.09) to populate focused screening libraries for neurological targets, where maintaining tPSA < 90 Ų and HBA ≤7 is critical for blood-brain barrier penetration.

High-Throughput Screening Collection Diversification

Procure this compound to fill an underrepresented chemotype in corporate screening collections. The ethyl carbamate triazole-piperazine scaffold is distinct from the widely explored tert-butyl carbamate series [2], providing a higher probability of identifying novel hits with unique selectivity profiles .

Quote Request

Request a Quote for ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.